(1S,2S,6S,7S,8S,9R)-4,4,11,11-tetramethyl-7,8-bis(phenylmethoxy)-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane
Overview
Description
The compound (3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) is a complex organic molecule characterized by its unique structure, which includes multiple benzyloxy groups and a hexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Diels-Alder reaction to form the hexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) core, followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler structure.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can produce the corresponding alcohols or hydrocarbons.
Scientific Research Applications
(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of (3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) core provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(methoxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d3,4-d’]bis([1,3]dioxole): Similar structure but with methoxy groups instead of benzyloxy groups.
(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(ethoxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d3,4-d’]bis([1,3]dioxole): Similar structure but with ethoxy groups instead of benzyloxy groups.
Uniqueness
The uniqueness of (3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) lies in its specific combination of benzyloxy groups and the hexahydrobenzo[1,2-d:3,4-d’]bis([1,3]dioxole) core. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The benzyloxy groups also offer sites for further functionalization, enhancing its utility in synthetic chemistry and materials science.
Properties
IUPAC Name |
(1S,2S,6S,7S,8S,9R)-4,4,11,11-tetramethyl-7,8-bis(phenylmethoxy)-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)20(28-16-18-13-9-6-10-14-18)22-24(23(21)31-25)32-26(3,4)30-22/h5-14,19-24H,15-16H2,1-4H3/t19-,20-,21-,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUATCYFRDKLN-WMGXJHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(C2O1)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H]([C@@H]2O1)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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